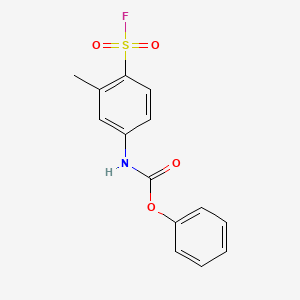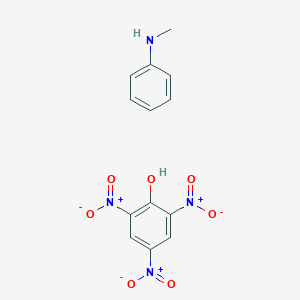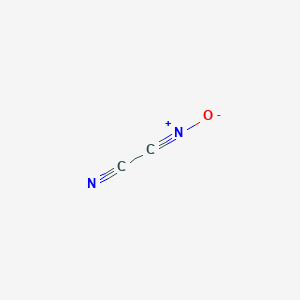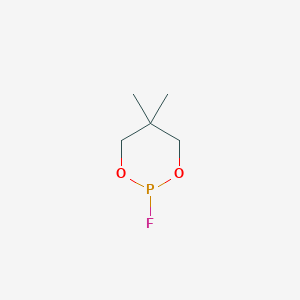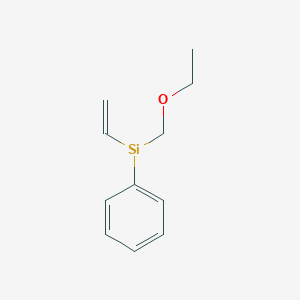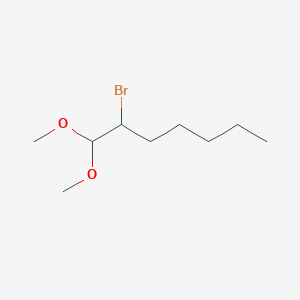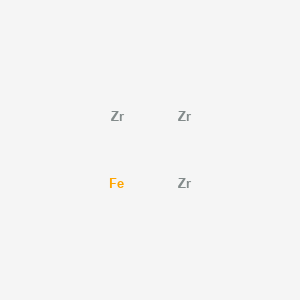
Iron;zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron-zirconium compounds are a class of materials that combine the properties of iron and zirconium. Iron, a transition metal, is known for its magnetic properties and high strength, while zirconium is recognized for its corrosion resistance and high melting point. The combination of these two elements results in compounds with unique properties that are valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron-zirconium compounds can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and sol-gel processes. One common method involves the reduction of zirconium dioxide with iron powder at high temperatures. This process typically requires a controlled atmosphere to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods: In industrial settings, the production of iron-zirconium compounds often involves the use of high-temperature furnaces and specialized equipment to maintain the necessary reaction conditions. The raw materials, such as zirconium dioxide and iron powder, are mixed and heated to temperatures exceeding 1000°C. The resulting product is then cooled and processed to achieve the desired physical and chemical properties .
Analyse Chemischer Reaktionen
Types of Reactions: Iron-zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific composition and structure of the compound.
Common Reagents and Conditions:
Oxidation: Iron-zirconium compounds can be oxidized using oxygen or air at elevated temperatures. This reaction typically results in the formation of iron oxide and zirconium oxide.
Reduction: Reduction reactions often involve the use of hydrogen gas or carbon monoxide as reducing agents. These reactions are conducted at high temperatures to ensure complete reduction of the metal oxides.
Major Products: The major products formed from these reactions include iron oxide, zirconium oxide, and various iron-zirconium halides. These products have distinct properties and are used in different applications, such as catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
Iron-zirconium compounds have a wide range of applications in scientific research, including:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: In biological research, iron-zirconium compounds are investigated for their potential use in drug delivery systems and as imaging agents.
Industry: In industrial applications, these compounds are used in the production of high-performance materials, such as coatings and ceramics.
Wirkmechanismus
The mechanism of action of iron-zirconium compounds depends on their specific application. In catalysis, these compounds often act as Lewis acids, facilitating the transfer of electrons and promoting chemical reactions. In drug delivery systems, the compounds can encapsulate therapeutic agents and release them in a controlled manner, targeting specific cells or tissues .
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of iron-zirconium compounds vary based on their application. For example, in catalysis, the active sites on the compound’s surface interact with reactant molecules, lowering the activation energy and increasing reaction rates. In biological applications, the compounds may interact with cellular receptors or enzymes, influencing cellular processes and therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Iron-Titanium Compounds: These compounds share similar properties with iron-zirconium compounds, such as high strength and corrosion resistance. iron-titanium compounds are often more readily available and less expensive.
Iron-Hafnium Compounds: Iron-hafnium compounds have higher melting points and better thermal stability compared to iron-zirconium compounds.
Uniqueness: The uniqueness of iron-zirconium compounds lies in their combination of magnetic properties, corrosion resistance, and high melting points. This makes them suitable for specialized applications where these properties are essential .
Eigenschaften
CAS-Nummer |
12160-13-3 |
|---|---|
Molekularformel |
FeZr3 |
Molekulargewicht |
329.52 g/mol |
IUPAC-Name |
iron;zirconium |
InChI |
InChI=1S/Fe.3Zr |
InChI-Schlüssel |
MYUWZSPTERTQGL-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Zr].[Zr].[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


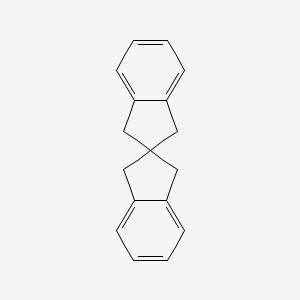

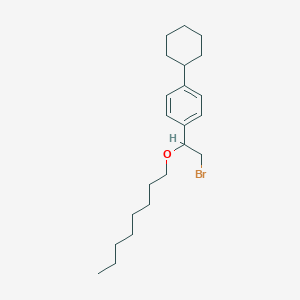

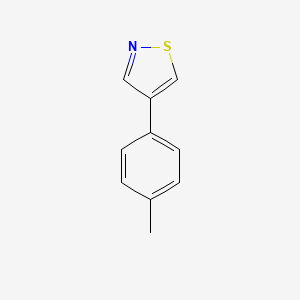
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
